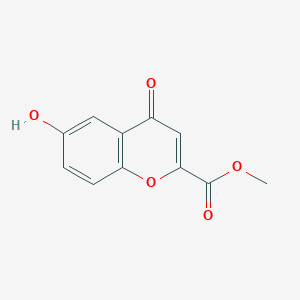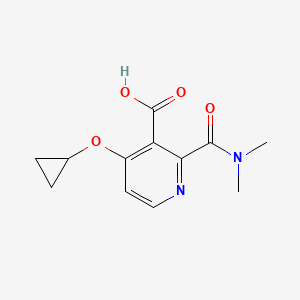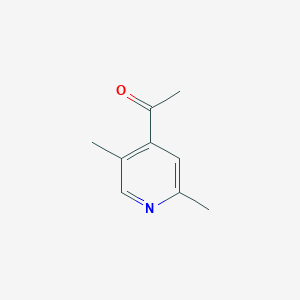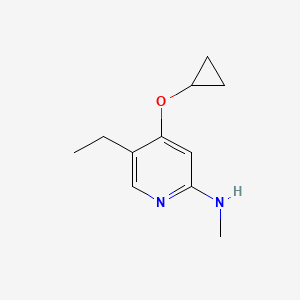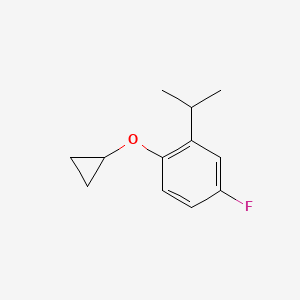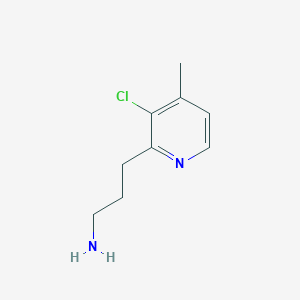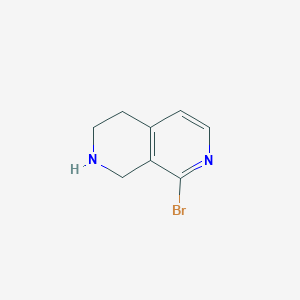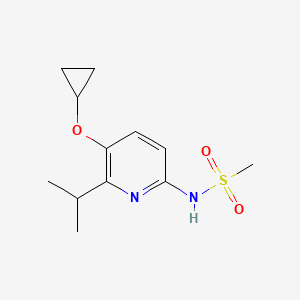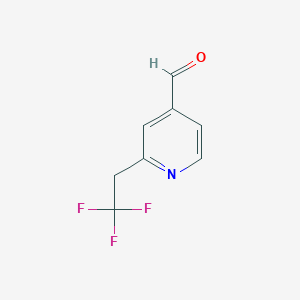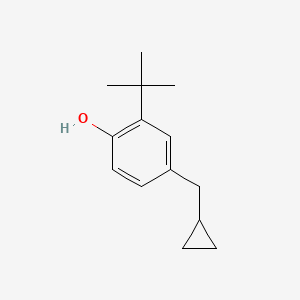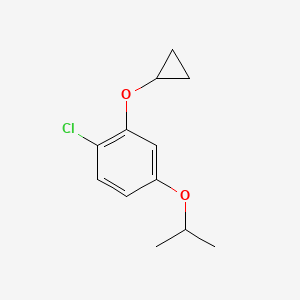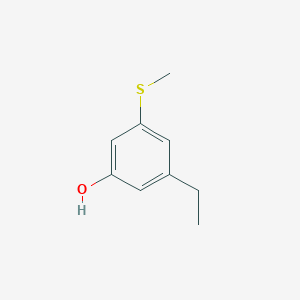
3-Ethyl-5-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(methylthio)phenol is an organic compound characterized by the presence of an ethyl group at the third position and a methylthio group at the fifth position on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(methylthio)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-5-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the ethyl and methylthio groups can modulate the compound’s hydrophobicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
3-Ethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
5-Methylthiophenol: Lacks the ethyl group, leading to variations in reactivity and applications.
3-Methyl-5-(methylthio)phenol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.
Uniqueness: 3-Ethyl-5-(methylthio)phenol is unique due to the presence of both ethyl and methylthio groups, which confer distinct chemical properties and potential applications. Its combination of hydrophobic and hydrophilic characteristics makes it versatile for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
3-ethyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,10H,3H2,1-2H3 |
Clave InChI |
GQTIZVOSYJZOEP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


